molecular formula C21H20ClFO5 B4312204 DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

Cat. No.: B4312204
M. Wt: 406.8 g/mol
InChI Key: DHEZNKQKDUUNSG-UHFFFAOYSA-N
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Description

Dimethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate is an organic compound with a complex structure featuring both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE typically involves multi-step organic reactions. One common method includes the alkylation of malonate esters with appropriate halides under basic conditions, followed by further functional group transformations to introduce the chlorophenyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester used in various organic syntheses.

    Ethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate: Similar structure but with ethyl esters instead of dimethyl esters.

    Methyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate: Similar structure but with one methyl ester and one ethyl ester.

Uniqueness

Dimethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorophenyl and fluorophenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

dimethyl 2-[1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFO5/c1-12(19(24)14-6-10-16(23)11-7-14)17(13-4-8-15(22)9-5-13)18(20(25)27-2)21(26)28-3/h4-12,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEZNKQKDUUNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 3
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 4
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 5
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 6
DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

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